molecular formula C14H16Cl3NO2 B2665353 2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide CAS No. 2411257-00-4

2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide

Cat. No. B2665353
CAS RN: 2411257-00-4
M. Wt: 336.64
InChI Key: XVNADBLDSTYPQI-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as DCP-LA and is a derivative of phenylbutyrate. DCP-LA is a potent neuroprotective agent that has been shown to have a wide range of therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide is not fully understood. However, it is believed that DCP-LA exerts its neuroprotective effects by modulating various signaling pathways in the brain. This compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. DCP-LA has also been shown to inhibit the activity of various enzymes that are involved in the production of reactive oxygen species and inflammatory mediators.
Biochemical and Physiological Effects:
2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. DCP-LA has also been shown to decrease the production of reactive oxygen species and inflammatory mediators, such as nitric oxide and prostaglandins. In addition, this compound has been shown to improve mitochondrial function and reduce neuronal apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide in lab experiments is its potent neuroprotective properties. This compound has been shown to protect against various insults that can cause neuronal damage, making it a valuable tool for studying the mechanisms of neurodegeneration and for developing new therapies for neurological disorders. However, one limitation of using DCP-LA is its potential toxicity. This compound has been shown to induce liver toxicity in some animal models, highlighting the need for careful dose optimization and toxicity testing.

Future Directions

There are several future directions for research on 2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide. One area of interest is the development of new derivatives of DCP-LA that have improved potency and selectivity for specific neuroprotective pathways. Another area of interest is the investigation of the potential therapeutic applications of DCP-LA in human diseases, such as Alzheimer's disease and traumatic brain injury. Additionally, more research is needed to fully understand the mechanism of action of DCP-LA and its effects on various signaling pathways in the brain.

Synthesis Methods

The synthesis of 2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide involves the reaction of 2,5-dichlorobenzyl alcohol with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-oxolane-1-methanol to produce the desired compound. The overall synthesis is a multi-step process and requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide has been extensively studied for its neuroprotective properties. This compound has been shown to protect against neuronal damage caused by various insults, including oxidative stress, excitotoxicity, and inflammation. DCP-LA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

2-chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl3NO2/c1-8(15)14(19)18-13(9-4-5-20-7-9)11-6-10(16)2-3-12(11)17/h2-3,6,8-9,13H,4-5,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNADBLDSTYPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCOC1)C2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(2,5-dichlorophenyl)(oxolan-3-yl)methyl]propanamide

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